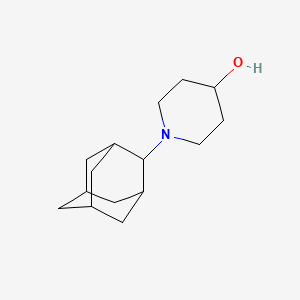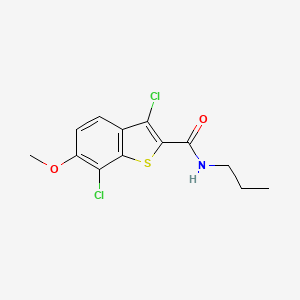
4-(4-bromophenyl)-1H-imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-1H-imidazole hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that contains both nitrogen and carbon atoms in its ring structure. 4-(4-bromophenyl)-1H-imidazole hydrochloride is of particular interest due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes.
作用机制
The mechanism of action of 4-(4-bromophenyl)-1H-imidazole hydrochloride involves its ability to inhibit protein kinase activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a variety of downstream effects, including changes in cellular signaling pathways, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1H-imidazole hydrochloride are dependent on the specific protein kinase that is targeted. In general, inhibition of protein kinase activity can lead to changes in cellular signaling pathways, gene expression, and cell proliferation. This can have both positive and negative effects on various physiological processes, depending on the specific context.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-bromophenyl)-1H-imidazole hydrochloride in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, 4-(4-bromophenyl)-1H-imidazole hydrochloride can interact with other molecules in the cell, leading to unintended effects.
未来方向
There are many potential future directions for research on 4-(4-bromophenyl)-1H-imidazole hydrochloride. One area of interest is the development of more selective protein kinase inhibitors. While 4-(4-bromophenyl)-1H-imidazole hydrochloride is specific for certain protein kinases, it can also interact with other molecules in the cell, leading to off-target effects. Developing more selective inhibitors could help to overcome this limitation. Additionally, there is interest in using 4-(4-bromophenyl)-1H-imidazole hydrochloride in combination with other compounds to achieve synergistic effects. Finally, there is potential for using this compound in the development of new therapeutics for diseases such as cancer and inflammation.
合成方法
The synthesis of 4-(4-bromophenyl)-1H-imidazole hydrochloride can be achieved through a variety of methods. One of the most common approaches involves the reaction of 4-bromoaniline with imidazole in the presence of a suitable catalyst and solvent. This reaction typically yields a mixture of products, which can be separated and purified using various techniques such as chromatography and recrystallization.
科学研究应用
The unique properties of 4-(4-bromophenyl)-1H-imidazole hydrochloride make it a valuable tool for investigating various biochemical and physiological processes. One of the most significant applications of this compound is in the study of protein kinase inhibitors. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammation.
属性
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACLTFBBGHQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)


![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

